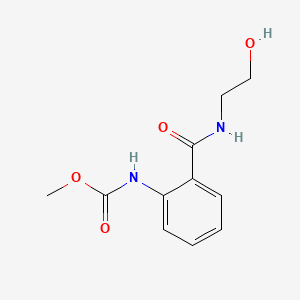

Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate

Description

Properties

CAS No. |

85098-72-2 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |

InChI |

InChI=1S/C11H14N2O4/c1-17-11(16)13-9-5-3-2-4-8(9)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |

InChI Key |

PEJQHMBMVSONRN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate typically involves the reaction of methyl carbamate with 2-(((2-hydroxyethyl)amino)carbonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate has been investigated for its potential as a therapeutic agent.

Anticancer Activity

Research indicates that carbamate derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in oncology.

Case Study :

- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl carbamate derivatives on human cancer cell lines. Results indicated that specific structural modifications led to increased efficacy against breast and lung cancer cells.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against bacterial pathogens. Its structural features may enhance interaction with microbial targets.

Case Study :

- In vitro studies have reported that methyl carbamate derivatives demonstrate antibacterial activity against strains such as E. coli and S. aureus. The mechanism involves disruption of bacterial cell wall synthesis.

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively separated and analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its analysis, which is crucial for pharmacokinetic studies.

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Flow Rate | 1 mL/min |

| Column Type | Newcrom R1 HPLC Column |

| Detection Method | UV Detection at 254 nm |

Pharmacological Insights

Recent research has focused on the pharmacokinetics and bioavailability of this compound.

Bioavailability Studies

Studies have indicated that structural modifications can significantly enhance the compound's bioavailability, making it more effective when administered orally.

Case Study :

- A preclinical study assessed the pharmacokinetic profile of methyl carbamate derivatives in animal models, revealing favorable absorption rates and metabolic stability.

Mechanism of Action

The mechanism of action of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (Compound 5)

- Structure : Shares a hydroxyethyl group but substitutes the methyl carbamate with a tert-butyl carbamate.

- Synthesis: Achieved 98% yield and 99.6% HPLC purity via reaction of 4-aminophenylethanol with di-tert-butyl dicarbonate under controlled conditions .

- Applications : Used as an intermediate in serine protease inhibitor synthesis, highlighting the role of hydroxyethyl groups in bioactive molecule design .

Methyl (3-hydroxyphenyl)-carbamate

- Structure: Simpler carbamate lacking the hydroxyethylamino carbonyl group.

- Classified under GHS with a "Warning" signal word, indicating differences in toxicity profiles compared to the target compound .

5-((2-Aminothiazol-5-yl)(phenyl)carbamate Derivatives

- Structure : Feature heterocyclic (thiazole) and substituted phenyl groups.

- Properties: Melting points range from 206–208°C (e.g., 4-nitrophenyl derivative), with detailed NMR and HRMS data provided .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (0.609) is significantly lower than chlorinated phenyl carbamates (log k = 2.8–4.1), reflecting reduced membrane permeability but enhanced aqueous solubility .

- Thermal Stability : Analogues like the 4-nitrophenyl carbamate derivative exhibit high melting points (>200°C), suggesting that the target compound may similarly resist thermal degradation .

Biological Activity

Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate, commonly referred to by its CAS number 85098-72-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features a carbamate functional group and an amino acid derivative, which may contribute to its biological activity.

Research suggests that compounds with similar structures often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in the cholinergic system, which is essential for neurotransmission. Inhibiting these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cell lines. For instance, a study indicated that related compounds showed IC values ranging from 1.215 µM to higher concentrations depending on the specific structural modifications made to the compounds .

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| AChE Inhibitor | V79 | 1.215 | Significant inhibition observed |

| BuChE Inhibitor | V79 | >1000 | Minimal cytotoxicity at high concentrations |

3. Case Studies

Case Study 1: Acetylcholinesterase Inhibition

In a comparative study of aminophosphonates, this compound was evaluated for its ability to inhibit AChE. The compound displayed competitive inhibition characteristics, suggesting that it could be a candidate for further development as a cognitive enhancer or treatment for Alzheimer's disease .

Case Study 2: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted on various derivatives of carbamate compounds, including this compound. The results indicated that while some derivatives exhibited high cytotoxicity towards cancer cell lines, others were selectively toxic only to tumorigenic cells without affecting non-tumorigenic counterparts .

Q & A

Q. What are the critical considerations for optimizing the synthesis of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate?

Answer: Synthetic optimization should focus on:

- Reagent selection : Use high-purity starting materials (e.g., tert-butyl carbamate derivatives) to minimize side reactions.

- Stepwise coupling : Ensure precise stoichiometry during the coupling of hydroxyethylamine to the phenylcarbamate backbone to avoid over-functionalization .

- Catalyst-free approaches : Evidence suggests aqueous ethanol-mediated synthesis improves yield and reduces purification steps for structurally similar carbamates .

- Analytical validation : Monitor reactions via HPLC (retention time ~1.01 minutes) and LCMS (target m/z range: 300–400) to confirm intermediate formation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, N-H bending at ~1550 cm⁻¹) and compare to scaled computational wavenumbers for validation .

- NMR : Use and NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and carbamate carbons (δ 150–160 ppm). Assign signals using 2D-COSY and HSQC for complex splitting patterns .

- HRMS : Confirm molecular ion peaks ([M+H]) with mass accuracy <5 ppm .

Q. How can crystallography aid in resolving structural ambiguities?

Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and thermal displacement parameters. SHELXE is robust for experimental phasing of high-resolution data .

- Graph set analysis : Apply Etter’s formalism to map hydrogen-bonding networks (e.g., R_2$$^2(8) motifs) and predict crystal packing .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s stability in solid-state formulations?

Answer:

- Hydrogen bonding : Use Hirshfeld surface analysis to quantify interactions (e.g., O-H···O/N contacts). Weak C-H···π interactions may destabilize crystalline forms under humidity .

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (>200°C) with hydrogen-bond strength. Moisture-sensitive samples require desiccated storage (-20°C) .

Q. What methodologies resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

Answer:

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR : Probe slow exchange processes (e.g., carbamate rotamers) by variable-temperature NMR .

Q. How can computational modeling predict biological activity or degradation pathways?

Answer:

- HOMO-LUMO analysis : Calculate frontier orbital energies (e.g., ΔE ≈ 5 eV) to predict electrophilic/nucleophilic sites for metabolic oxidation .

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., esterases), prioritizing poses with ΔG < -7 kcal/mol .

Q. What strategies mitigate instability during long-term storage?

Answer:

- Lyophilization : Formulate as a lyophilized powder under argon to prevent hydrolysis.

- Additive screening : Test antioxidants (e.g., BHT) or chelators (EDTA) to inhibit metal-catalyzed degradation .

Q. How can impurity profiles be controlled during scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.